molecular formula C12H10N4O B12925851 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide

Katalognummer: B12925851
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: JETCCLFFHQKGKW-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an isoindole ring, an amino group, a cyano group, and a methylacetamide moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide typically involves the reaction of 3-amino-1H-isoindole with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyanoacetamide
  • 2-(3-Amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide

Uniqueness

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its distinct structure allows for diverse applications in various fields of research, making it a valuable compound for scientific exploration.

Eigenschaften

Molekularformel

C12H10N4O

Molekulargewicht

226.23 g/mol

IUPAC-Name

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-methylacetamide

InChI

InChI=1S/C12H10N4O/c1-15-12(17)9(6-13)10-7-4-2-3-5-8(7)11(14)16-10/h2-5H,1H3,(H2,14,16)(H,15,17)/b10-9-

InChI-Schlüssel

JETCCLFFHQKGKW-KTKRTIGZSA-N

Isomerische SMILES

CNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N

Kanonische SMILES

CNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.